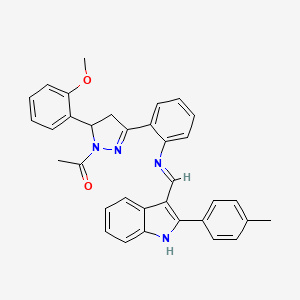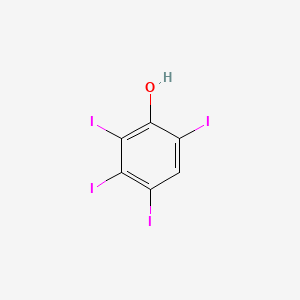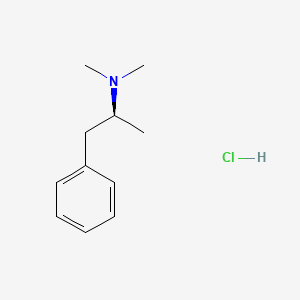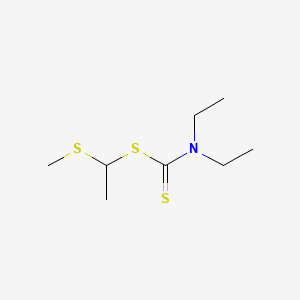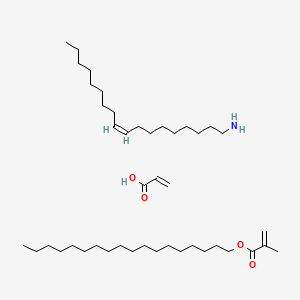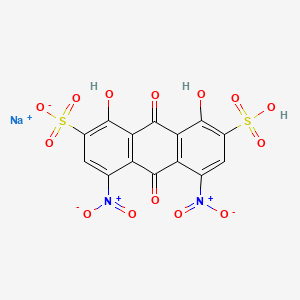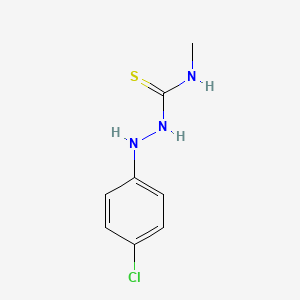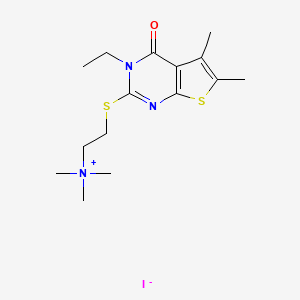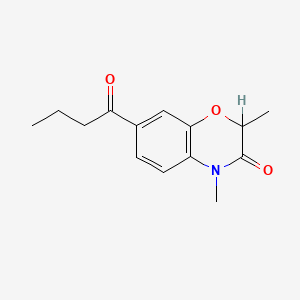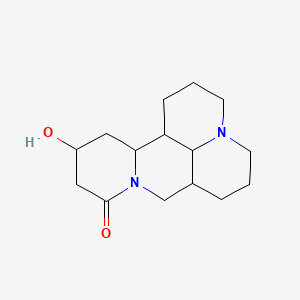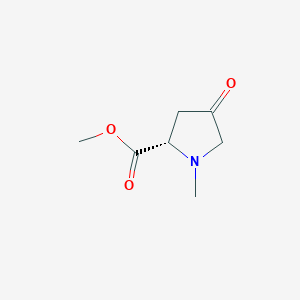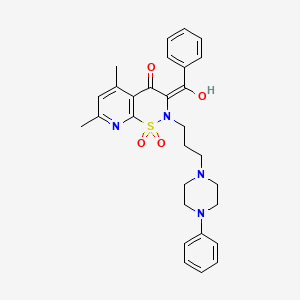
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is a complex organic compound with a unique structure It features a pyrido-thiazin ring system, which is further substituted with various functional groups, including a piperazine moiety and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido-thiazin core, followed by the introduction of the piperazine and phenyl substituents. Common reagents used in these steps include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety, for example, is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methanone, dicyclohexyl-: A simpler ketone with two cyclohexyl groups.
Formaldehyde: The simplest methanone, used widely in industrial applications.
Uniqueness
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is unique due to its complex structure and the presence of multiple functional groups
Properties
CAS No. |
164357-32-8 |
|---|---|
Molecular Formula |
C29H32N4O4S |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(3Z)-3-[hydroxy(phenyl)methylidene]-5,7-dimethyl-1,1-dioxo-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,2-e]thiazin-4-one |
InChI |
InChI=1S/C29H32N4O4S/c1-21-20-22(2)30-29-25(21)28(35)26(27(34)23-10-5-3-6-11-23)33(38(29,36)37)15-9-14-31-16-18-32(19-17-31)24-12-7-4-8-13-24/h3-8,10-13,20,34H,9,14-19H2,1-2H3/b27-26- |
InChI Key |
NVBCXWINUHDTOS-RQZHXJHFSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=O)/C(=C(\C3=CC=CC=C3)/O)/N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C(=C(C3=CC=CC=C3)O)N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


